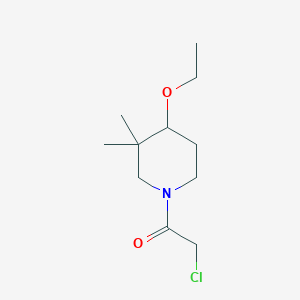

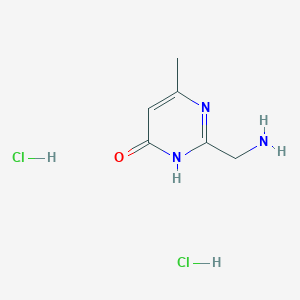

2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a benzamide derivative that has been synthesized using various methods and has been found to have significant biochemical and physiological effects.

Applications De Recherche Scientifique

Metalloligands in Magnetism

- Metalloligand Design for Magnets : Metalloligands using ligands like 2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide have shown potential in designing single-molecule and single-chain magnets. The coordination of these ligands to copper ions and subsequent reaction with lanthanide salts results in tetranuclear complexes with significant magnetic properties (Costes, Vendier & Wernsdorfer, 2010).

Antimicrobial Properties

- Antimicrobial Properties : Acylthiourea derivatives, which are similar in structure to 2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide, have been found to be active against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity varies depending on the type and position of substituents on the phenyl group (Limban et al., 2011).

Anticancer Evaluation

- Anticancer Potential : Complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with various metals have been synthesized and evaluated for their anticancer properties. These complexes have demonstrated notable toxicity against human colon carcinoma cells, highlighting their potential as antitumor agents (Rizk, Emara & Mahmoud, 2021).

Inhibitors in Biochemistry

- Biochemical Inhibitors : Similar compounds, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have been identified as potent inhibitors in biochemical assays, like the stearoyl-CoA desaturase-1 (SCD-1) inhibitory assay. These compounds can provide insights into the development of treatments for various metabolic disorders (Uto et al., 2009).

Synthesis of Medicinal Compounds

- Synthesis of Alkaloids : Benzamide derivatives have been used in the synthesis of complex alkaloids, demonstrating their versatility in organic synthesis and potential in drug development. For example, the synthesis of the alkaloid jamtine involves processes that are relevant to the chemistry of benzamides (Padwa, Danca, Hardcastle & Mcclure, 2003).

Antiviral Properties

- Antiviral Activity : Benzamide-based compounds have shown notable activity against avian influenza viruses, suggesting their potential use in the development of antiviral drugs (Hebishy, Salama & Elgemeie, 2020).

Catalysis in Organic Synthesis

- Catalysis : Benzamide derivatives have been used in organic synthesis, showcasing their role as catalysts under various conditions, such as microwave irradiation and solvent-free conditions. This highlights their utility in environmentally friendly and efficient chemical processes (Ighilahriz-Boubchir et al., 2017).

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-(5-hydroxy-3-phenylpentyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S/c1-2-24-19-11-7-6-10-18(19)20(23)21-14-12-17(13-15-22)16-8-4-3-5-9-16/h3-11,17,22H,2,12-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHCPXQDFWZPAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(5-hydroxy-3-phenylpentyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2681296.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2681298.png)

![N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2681300.png)

![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2681306.png)

![3-[5,6-dichloro-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2681307.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2681309.png)